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molecular formula C8H11F2N3O B1467799 3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 877133-03-4

3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1467799
M. Wt: 203.19 g/mol
InChI Key: DNFWBOYYZVXTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151105B2

Procedure details

To mixture of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (34 g, 0.17 mol) and HMPA (50 mL) was added a 40% aqueous solution of dimethylamine (66.3 mL). The reaction mixture was stirred for at 50° C. for 12 h, diluted with water (1 L), and the product was extracted with dichloromethane (2×100 mL). The combined organic layers were dried with sodium sulfate and evaporated. The liquid residue was purified chromatographically on silica gel using dichloromethane/ethyl acetate as eluent (1:3, Rf=0.25) to give 17.81 g (51.6%) of the title product. Satisfactory C,H,N-analysis was obtained. 1H NMR (400 MHz, DMSO-d6): δ 2.93 (s, 6H), 3.72 (s, 6H), 7.07 (t, J=56 Hz, 1H), 9.94 (s, 1H). GC-MS calcd for C8H11F2N3O: 203.09, found (M+): 203 m/z.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
51.6%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH:8]([F:10])[F:9])[C:3]=1[CH:11]=[O:12].[CH3:13][N:14](P(N(C)C)(N(C)C)=O)[CH3:15].CNC>O>[F:9][CH:8]([F:10])[C:4]1[C:3]([CH:11]=[O:12])=[C:2]([N:14]([CH3:15])[CH3:13])[N:6]([CH3:7])[N:5]=1

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
ClC1=C(C(=NN1C)C(F)F)C=O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
66.3 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for at 50° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The liquid residue was purified chromatographically on silica gel

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C1=NN(C(=C1C=O)N(C)C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.81 g
YIELD: PERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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